Raffinose hydrate

Beschreibung

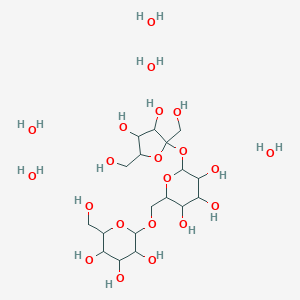

Raffinose is a trisaccharide composed of galactose, glucose, and fructose. It is naturally found in various plants, including beans, cabbage, brussels sprouts, broccoli, asparagus, and whole grains . Raffinose is known for its role in plant stress responses, particularly in temperature sensitivity, seed vigor, resistance to pathogens, and desiccation .

Eigenschaften

CAS-Nummer |

17629-30-0 |

|---|---|

Molekularformel |

C18H34O17 |

Molekulargewicht |

522.5 g/mol |

IUPAC-Name |

(2S,3R,4S,5R,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate |

InChI |

InChI=1S/C18H32O16.H2O/c19-1-5-8(22)11(25)13(27)16(31-5)30-3-7-9(23)12(26)14(28)17(32-7)34-18(4-21)15(29)10(24)6(2-20)33-18;/h5-17,19-29H,1-4H2;1H2/t5-,6-,7-,8+,9-,10-,11+,12+,13-,14-,15+,16+,17-,18+;/m1./s1 |

InChI-Schlüssel |

UDTCJVRUNDSFKW-RHSPYTNDSA-N |

Isomerische SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O)O)O)O.O |

Kanonische SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O)O)O)O.O |

Aussehen |

Assay:≥98%A crystalline solid |

melting_point |

80 °C |

Andere CAS-Nummern |

512-69-6 17629-30-0 |

Physikalische Beschreibung |

Pentahydrate: Solid; [Merck Index] Solid; [Sigma-Aldrich MSDS] Solid |

Löslichkeit |

203 mg/mL |

Synonyme |

β-D-Fructofuranosyl-O-a-D-galactopyranosyl-(1→6)-α-D-glucopyranoside; Raffinose Pentahydrate; D-(+)-Raffinose Pentahydrate; D-Raffinose Pentahydrate; Gossypose Pentahydrate; Melitose Pentahydrate; Melitriose Pentahydrate; NSC 170228 Pentahydrate; Nit |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetische Verfahren und Reaktionsbedingungen: Raffinose wird durch die sequentielle Addition von Galactose-Einheiten von Galactinol an Saccharose synthetisiert. Die wichtigsten Enzyme, die an diesem Prozess beteiligt sind, sind Galactinol-Synthase, Raffinose-Synthase und Stachyose-Synthase . Die Synthese beginnt mit der Umwandlung von myo-Inositol in Galactinol durch Galactinol-Synthase. Raffinose-Synthase überträgt dann eine Galactosyleinheit von Galactinol auf Saccharose und bildet Raffinose .

Industrielle Produktionsverfahren: Im industriellen Umfeld kann Raffinose aus Zuckerrüben und anderen pflanzlichen Quellen extrahiert werden. Eine enzymatische Präparation mit α-Galactosidase-Aktivität wird häufig verwendet, um Raffinose aus Zuckerrüben minderer Qualität während des Produktionsprozesses von Weißzucker zu zersetzen . Dieses Verfahren erhöht die Saccharoseausbeute und die Gesamtzuckerqualität, indem der Raffinosegehalt in Rübensaft reduziert wird .

Analyse Chemischer Reaktionen

Reaktionstypen: Raffinose unterliegt der Hydrolyse, bei der es durch das Enzym α-Galactosidase in D-Galactose und Saccharose zerlegt wird . Dieses Enzym hydrolysiert auch andere α-Galactoside wie Stachyose, Verbascose und Galactinol .

Häufige Reagenzien und Bedingungen: Die Hydrolyse von Raffinose erfordert in der Regel die Anwesenheit von α-Galactosidase, die von Bakterien im Dickdarm synthetisiert wird . Die Reaktionsbedingungen sind im Allgemeinen mild und finden bei physiologischem pH-Wert und Temperatur statt.

Hauptprodukte: Die Hauptprodukte der Raffinose-Hydrolyse sind D-Galactose und Saccharose .

Wissenschaftliche Forschungsanwendungen

Raffinose hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Raffinose entfaltet seine Wirkung hauptsächlich durch seine Rolle als Kohlenhydratquelle und seine Interaktion mit bestimmten Enzymen. Im Magen-Darm-Trakt ist Raffinose für Menschen und monogastrische Tiere aufgrund des Fehlens von α-Galactosidase nicht verdaulich. Stattdessen gelangt es in den Dickdarm, wo es von Darmbakterien fermentiert wird und kurzkettige Fettsäuren und Gase produziert . Dieser Fermentationsprozess fördert das Wachstum von nützlichen Bakterien und trägt zur Darmgesundheit bei .

In Pflanzen ist Raffinose an Stressreaktionen beteiligt, indem es Zellmembranen stabilisiert und Zellen vor Schäden schützt, die durch Trockenheit und Temperaturschwankungen verursacht werden .

Wirkmechanismus

Raffinose exerts its effects primarily through its role as a carbohydrate source and its interaction with specific enzymes. In the gastrointestinal tract, raffinose is not digestible by humans and monogastric animals due to the absence of α-galactosidase. Instead, it reaches the colon, where it is fermented by gut bacteria, producing short-chain fatty acids and gases . This fermentation process promotes the growth of beneficial bacteria and contributes to gut health .

In plants, raffinose is involved in stress responses by stabilizing cell membranes and protecting cells from damage caused by desiccation and temperature fluctuations .

Vergleich Mit ähnlichen Verbindungen

Raffinose ist Teil der Raffinose-Familie von Oligosacchariden (RFOs), zu der auch Stachyose und Verbascose gehören . Diese Verbindungen haben ähnliche Strukturen, mit unterschiedlichen Anzahlen von Galactose-Einheiten, die an eine Saccharose-Einheit gebunden sind .

Ähnliche Verbindungen:

Verbascose: Ein Pentasaccharid, das aus drei Galactose-Einheiten, einer Glucose-Einheit und einer Fructose-Einheit besteht.

Einzigartigkeit von Raffinose: Raffinose ist einzigartig in seiner weit verbreiteten Präsenz im Pflanzenreich und seiner bedeutenden Rolle bei pflanzlichen Stressreaktionen . Es zeichnet sich auch durch seine Verwendung als Präbiotikum und seine Fähigkeit aus, die Darmgesundheit zu fördern .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.